1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)- 1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18657520
InChI: InChI=1S/C20H22N2O/c23-19-15-20(22(19)18-9-5-2-6-10-18)11-13-21(14-12-20)16-17-7-3-1-4-8-17/h1-10H,11-16H2
SMILES:
Molecular Formula: C20H22N2O
Molecular Weight: 306.4 g/mol

1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)-

CAS No.:

Cat. No.: VC18657520

Molecular Formula: C20H22N2O

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)- -

Specification

Molecular Formula C20H22N2O
Molecular Weight 306.4 g/mol
IUPAC Name 7-benzyl-1-phenyl-1,7-diazaspiro[3.5]nonan-2-one
Standard InChI InChI=1S/C20H22N2O/c23-19-15-20(22(19)18-9-5-2-6-10-18)11-13-21(14-12-20)16-17-7-3-1-4-8-17/h1-10H,11-16H2
Standard InChI Key CAWWHOGXBDZETR-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC12CC(=O)N2C3=CC=CC=C3)CC4=CC=CC=C4

Introduction

Chemical Structure and Conformational Analysis

Core Spirocyclic Framework

The defining feature of 1,7-diazaspiro[3.5]nonan-2-one is its spiro junction at the 2-position, linking a five-membered ring (1,3-diazole) and a six-membered cyclohexane ring. X-ray crystallographic studies of analogous diazaspiro compounds, such as N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]decan-7-yl}-4-methylbenzamide, reveal that the cyclohexane ring typically adopts a chair conformation, while the diazole ring remains planar, with deviations ≤0.05 Å . In the case of 1-phenyl-7-(phenylmethyl)- derivatives, steric interactions between the phenyl and benzyl substituents likely influence the dihedral angles between aromatic rings, potentially stabilizing the molecule through intramolecular π-π stacking or van der Waals interactions.

Substituent Effects

The phenyl group at position 1 and the benzyl group at position 7 introduce steric bulk and electronic modulation. Comparative analysis of similar compounds suggests that substituents at these positions can alter the molecule’s dipole moment, solubility, and binding affinity to biological targets . For instance, in N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]decan-7-yl}-4-methylbenzamide, the dihedral angle between aromatic rings is 88.81°, minimizing steric clash . Extrapolating this to 1-phenyl-7-(phenylmethyl)-, a similar orthogonal arrangement may occur, optimizing conformational stability.

Table 1: Hypothetical Physicochemical Properties

PropertyValue (Theoretical)Basis for Estimation
Molecular FormulaC₂₀H₂₂N₂OParent structure + substituents
Molecular Weight306.41 g/molSum of atomic masses
Boiling Point~400–450°CAnalogous spiro compounds
LogP (Partition Coefficient)3.2 ± 0.5Hydrophobic substituents

Synthetic Routes and Challenges

Retrosynthetic Considerations

Synthesis of 1,7-diazaspiro[3.5]nonan-2-one derivatives typically involves constructing the spirocyclic core via cyclization reactions. A plausible route for the 1-phenyl-7-(phenylmethyl)- variant could involve:

  • Formation of the Diazaspiro Core: Cyclocondensation of a diamine with a ketone or ester, as seen in related systems .

  • Substituent Introduction: Sequential alkylation or aryl coupling reactions to install phenyl and benzyl groups at positions 1 and 7.

Key Reaction Steps

  • Step 1: Cyclization of 1,5-diaminopentane with a cyclic ketone to form the spiro framework.

  • Step 2: Friedel-Crafts alkylation or Ullmann coupling to introduce phenyl groups.

  • Step 3: Purification via column chromatography or recrystallization to isolate the target compound.

Challenges include regioselectivity in substituent placement and maintaining stereochemical integrity during cyclization.

Physicochemical and Spectroscopic Properties

Spectroscopic Signatures

  • IR Spectroscopy: A strong absorption band near 1680 cm⁻¹ corresponds to the C=O stretch of the lactam .

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons (δ 7.2–7.4 ppm), methylene protons adjacent to nitrogen (δ 3.5–4.0 ppm).

    • ¹³C NMR: Carbonyl carbon (δ 175–180 ppm), sp³-hybridized carbons in the cyclohexane ring (δ 20–50 ppm) .

Comparison with Related Spiro Compounds

Table 2: Structural and Functional Comparison

CompoundMolecular FormulaKey FeaturesBiological Activity
1,7-Diazaspiro[3.5]nonan-2-oneC₇H₁₂N₂OUnsubstituted spiro coreEnzyme inhibition
N-{3-[2-(4-Fluorophenoxy)ethyl]-..C₂₄H₂₆FN₃O₄Fluorophenyl and methylbenzamide substituentsSigma receptor binding
7-Benzyl-2-methyl-2,7-diazaspiro..C₁₅H₂₂N₂Methyl and benzyl groupsAntimicrobial activity

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